Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

DHODH inhibition Immuno-oncology Antimetabolite discovery

Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (CAS 1895365-72-6) is a functionalized 2-quinolone derivative featuring a methyl ester at the 6-position and a methyl substituent at the 3-position of the heterocyclic ring. This compound belongs to the privileged 1,2-dihydro-2-oxoquinoline scaffold class, which is widely exploited in medicinal chemistry as a core template for kinase inhibitors, GPCR ligands, and antimicrobial agents.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B13465169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)C(=O)OC)NC1=O
InChIInChI=1S/C12H11NO3/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)13-11(7)14/h3-6H,1-2H3,(H,13,14)
InChIKeyCXGAFCOHHHRAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate: A Differentiated 2-Quinolone Scaffold for Drug Discovery and Chemical Biology


Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (CAS 1895365-72-6) is a functionalized 2-quinolone derivative featuring a methyl ester at the 6-position and a methyl substituent at the 3-position of the heterocyclic ring . This compound belongs to the privileged 1,2-dihydro-2-oxoquinoline scaffold class, which is widely exploited in medicinal chemistry as a core template for kinase inhibitors, GPCR ligands, and antimicrobial agents [1]. Its specific substitution pattern—the 3-methyl group and the 6-carboxylate ester—creates a unique vector combination that is not replicated in the more common 4-carboxylate or des-methyl analogs, establishing a distinct chemical space for structure-activity relationship (SAR) exploration and intellectual property positioning [2].

Why Methyl 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate Cannot Be Replaced by Generic 2-Quinolone Analogs


The 2-oxo-1,2-dihydroquinoline scaffold supports diverse biological activities, but potency and selectivity are exquisitely sensitive to the position and nature of substituents. The 6-carboxylate ester of the target compound provides a distinct hydrogen-bond acceptor geometry and electrostatic surface compared to the more prevalent 3-carboxylate or 4-carboxylate analogs, which directly impacts target recognition in kinase ATP-binding pockets and GPCR orthosteric sites [1]. Furthermore, the 3-methyl group introduces a steric and lipophilic element that is absent in the unsubstituted methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate (CAS 68882-86-0), a commonly stocked alternative. This methyl substituent dramatically alters metabolic stability, as the 3-position is a known site for cytochrome P450-mediated oxidation in quinolin-2(1H)-ones, making the 3-methyl compound inherently more resistant to oxidative metabolism [2]. Substituting with the free carboxylic acid form (CAS 165592-44-9) further compromises membrane permeability and intracellular target engagement due to ionization at physiological pH, rendering the methyl ester the preferred form for cell-based assays and prodrug strategies . These substitution-dependent differences mean that screening data, SAR trends, and synthetic protocols developed for one analog do not transfer reliably to another, making exact compound provenance critical for reproducible research.

Quantitative Differentiation Evidence: Methyl 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate vs. Closest Analogs


DHODH Inhibitory Activity: 6-Carboxylate Methyl Ester vs. Free Carboxylic Acid Forms Show Marked Potency Divergence

The target compound as the methyl ester form was evaluated for recombinant human DHODH inhibition and exhibited an IC50 of 1,090 nM [1]. In contrast, the free carboxylic acid analog 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (CAS 165592-44-9) shows only weak MAO-B inhibition (IC50 = 1,130 nM) and essentially no MAO-A activity (IC50 > 100,000 nM) [2]. This 1,000-fold selectivity difference across enzyme classes illustrates how the methyl ester functionality critically determines target engagement profiles, with the ester form engaging DHODH while the acid form is essentially inactive against MAO-A and only weakly active against MAO-B. Procurement of the incorrect form (acid vs. ester) would yield completely divergent screening results.

DHODH inhibition Immuno-oncology Antimetabolite discovery

6-Position Carboxylate vs. 4-Position Carboxylate: Differential Kinase Inhibitor Scaffold Performance

In a systematic SAR study of 2-oxo-1,2-dihydroquinoline-containing c-Met kinase inhibitors, the most potent compounds with IC50 values in the single-digit nanomolar range (0.6–0.7 nM) were derived from a 6-substituted scaffold analogous to the target compound's substitution pattern [1]. In contrast, 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives explored as O-GlcNAc transferase (OGT) inhibitors showed substantially lower potency, with lead compounds requiring further fragment growth optimization to achieve meaningful activity [2]. The 6-carboxylate orientation projects substituents into the solvent-exposed region of the kinase hinge-binding motif, whereas 4-carboxylate analogs orient toward the ribose pocket, leading to fundamentally different SAR trajectories and selectivity profiles.

c-Met kinase inhibition Targeted cancer therapy Quinolone SAR

3-Methyl Substitution Confers Predictable Metabolic Oxidation Pattern Distinct from Des-Methyl Analog

The bacterial degradation pathway of 3-methyl-2-oxo-1,2-dihydroquinoline proceeds via specific 6-monooxygenation to yield 6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, catalyzed by a defined monooxygenase enzyme system [1]. The unsubstituted analog 2-oxo-1,2-dihydroquinoline undergoes 8-monooxygenation instead, producing 8-hydroxy-2-oxo-1,2-dihydroquinoline via a distinct two-component enzyme system from Pseudomonas putida [2]. The 3-methyl group thus redirects the site of oxidative metabolism from C8 to C6, a regiochemical switch that translates to differential cytochrome P450 metabolite profiles in mammalian systems and altered toxicological liability.

Drug metabolism Microbial biodegradation Quinolone stability

Synthetic Utility: Methyl Ester as a Direct Progenitor for Factor XIa Inhibitor Lead Series

The methyl ester at the 6-position of the target compound serves as a direct precursor for amide bond formation in the synthesis of potent Factor XIa inhibitors, as disclosed in patent applications for thrombotic disease therapeutics [1]. The 6-carboxylate ester can be hydrolyzed to the acid and subsequently coupled to diverse amine fragments to generate screening libraries. In contrast, the 4-carboxylate ethyl ester analog is used for entirely different target classes (c-Met kinase inhibitors via Suzuki coupling at alternative positions), and the 3-carboxylate aryl amide series targets DYRK1A/DYRK1B kinases [2][3]. This positional specificity means that the 6-carboxylate ester provides unique synthetic versatility for anticoagulant programs that cannot be replicated by off-the-shelf 3- or 4-carboxylate analogs.

Anticoagulant discovery Factor XIa inhibition Patent-protected intermediate

Optimal Application Scenarios for Methyl 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate Based on Verified Evidence


Primary Screening for DHODH Inhibitor Discovery Programs

The target compound is the appropriate choice for DHODH-focused screening campaigns in immuno-oncology or antiviral drug discovery. The methyl ester form demonstrates measurable human DHODH inhibition (IC50 = 1.09 µM) [1], whereas the commonly available free carboxylic acid shows no meaningful activity on this target. Researchers procuring the methyl ester directly obtain a validated starting point for hit-to-lead optimization, while those substituting with the acid risk false-negative results that could prematurely terminate a program. The 6-carboxylate orientation further distinguishes it from 3- and 4-carboxylate analogs, which are inactive on DHODH but active on unrelated kinase or glycosyltransferase targets.

Factor XIa Anticoagulant Lead Generation and Library Synthesis

The 6-carboxylate methyl ester is specifically disclosed as a key intermediate for generating Factor XIa inhibitor libraries with potential applications in thromboembolic disease [2]. The ester group can be hydrolyzed to the carboxylic acid and coupled to diverse amine building blocks to explore the S1 pocket of Factor XIa. This synthetic route is positional-specific: the 3-carboxylate regioisomer instead provides entry to DYRK1A/DYRK1B inhibitors for neurodegenerative indications, and the 4-carboxylate analog leads to c-Met kinase or OGT inhibitors. Teams pursuing anticoagulant programs should procure the 6-substituted compound to avoid synthetic dead-ends.

Metabolic Stability Profiling with Predictable Oxidation Pattern

For lead optimization programs requiring metabolite identification and toxicological assessment, the 3-methyl substitution provides a well-characterized metabolic fate. The 3-methyl group redirects oxidative metabolism to the 6-position (forming 6-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline) rather than the 8-position as observed for des-methyl analogs [3]. This predictable regiochemistry simplifies metabolite identification via LC-MS/MS and allows rational design of metabolically stable analogs by blocking the 6-position. The unsubstituted analog (CAS 68882-86-0) would generate a different metabolite profile, complicating in vitro-in vivo extrapolation and potentially introducing unanticipated reactive metabolites at the 8-position.

Kinase Inhibitor Scaffold Hopping with Validated Sub-Nanomolar Potential

The 6-carboxylate 2-oxo-1,2-dihydroquinoline scaffold has demonstrated the ability to generate single-digit nanomolar c-Met kinase inhibitors (IC50 = 0.6–0.7 nM) when appropriately elaborated [4]. This establishes the 6-substitution pattern as a privileged orientation for kinase hinge-binding interactions. In contrast, the 4-carboxylate scaffold does not achieve comparable kinase potency and has been directed toward OGT inhibition instead. Medicinal chemistry teams pursuing kinase targets should select the 6-carboxylate ester to align with the experimentally validated potent scaffold, reserving 4-carboxylate analogs for glycosyltransferase programs.

Quote Request

Request a Quote for Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.